molecular formula C11H20CuP B577256 Cyclopentadienyl(triethylphosphine)copper(I) CAS No. 12261-30-2

Cyclopentadienyl(triethylphosphine)copper(I)

Cat. No. B577256
CAS RN: 12261-30-2
M. Wt: 246.801
InChI Key: HFLGHHCQULGGMX-UHFFFAOYSA-N
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Description

Cyclopentadienyl(triethylphosphine)copper(I) is an organometallic compound. It is a white crystalline solid that is stable to water . The compound is air sensitive and moisture sensitive . Its molecular formula is (C5H5)CuP(C2H5)3 and it has a molecular weight of 246.80 .


Synthesis Analysis

The compound C5H5CuP(C2H5)3 has been prepared by the reaction of cyclopentadiene and triethylphosphine on cuprous oxide .


Molecular Structure Analysis

Cyclopentadienyl ligands almost invariably bind to metals as a pentahapto (η5) bonding mode. The metal–cyclopentadienyl interaction is typically drawn as a single line from the metal center to the center of the Cp ring .


Physical And Chemical Properties Analysis

Cyclopentadienyl(triethylphosphine)copper(I) appears as white to off-white crystals . It has a boiling point of 60°C/0.01mm (subl.) . The exact mass of the compound is 246.06 g/mol .

Scientific Research Applications

  • Cyclopentadienyl- and methylcyclopentadienyl-(triphenylphosphine)gold(I) and cyclpentadienyl(triethylphosphine)gold(I) are characterized by infrared and proton magnetic resonance spectroscopy, suggesting monohapo rings in contrast to analogous copper(I) derivatives (Ortaggi, 1974).

  • Salts of [(2-(diphenylphosphino)ethyl)cyclopentadienyl]tricarbonylmetalates react with CuCl, forming intermediates that allow phosphines installation at copper(I), a rare instance of nucleophilic attack at heterobimetallic M−Cu bonds without heterolytic cleavage (Fischer et al., 2007).

  • Functionally substituted cyclopentadienyl derivatives of silver and copper have been synthesized and characterized, contributing to the understanding of these metal-ligand interactions (Lettko & Rausch, 2000).

  • Cyclopentadienylcopper(I) tributylphosphine's reaction with iodobenzenes forms arylcyclopentadienes, showing applications in copper-mediated organic synthesis (Wahren, 1973).

  • Copper(I) complexes containing tris(2-cyanoethyl)phosphines exhibit cytotoxic properties and mitochondrial dysfunction in human cancer cells, highlighting potential in anticancer drug development (Zanella et al., 2011).

  • C 5 H 5 Cu P(C 2 H 5 ) 3 , prepared from cyclopentadiene, triethylphosphine, and cuprous oxide, demonstrates its chemical properties and spectra, important for understanding metal-organic chemistry (Wilkinson & Piper, 1956).

  • Copper(I) complexes with phenanthroline-phosphine ligands show DNA-binding and anticancer activities against various cancer cell lines, suggesting their potential in cancer treatment (Mashat et al., 2019).

  • Copper(I) cyclopentadienyltriethylphosphine's decomposition in low-pressure MOCVD processes for copper film deposition indicates its utility in material sciences (Turgambaeva et al., 2012).

Safety And Hazards

The compound is classified under the hazard code Xi. It has hazard statements H315-H319-H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The compound is not hazardous for all modes of transport .

Future Directions

Organometallic compounds like Cyclopentadienyl(triethylphosphine)copper(I) have applications in thin film deposition, industrial chemistry, pharmaceuticals, LED manufacturing, and others . As such, future research could explore these applications further.

properties

IUPAC Name

copper(1+);cyclopenta-1,3-diene;triethylphosphane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H15P.C5H5.Cu/c1-4-7(5-2)6-3;1-2-4-5-3-1;/h4-6H2,1-3H3;1-5H;/q;-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFLGHHCQULGGMX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCP(CC)CC.[CH-]1C=CC=C1.[Cu+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20CuP
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.80 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cyclopentadienyl(triethylphosphine)copper(I)

CAS RN

12261-30-2
Record name copper(1+);cyclopenta-1,3-diene;triethylphosphane
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Q & A

Q1: What is the structure of Cyclopentadienyl(triethylphosphine)copper(I) and what makes its thermal stability noteworthy?

A1: Cyclopentadienyl(triethylphosphine)copper(I) is proposed to have a σ-cyclopentadienide structure rather than a π-cyclopentadienide structure, as evidenced by spectroscopic data. [] This means the cyclopentadienyl ring is directly bonded to the copper atom through a single carbon atom, unlike the delocalized bonding seen in π-complexes. This compound exhibits surprisingly high thermal stability compared to other simple alkylcopper(I) compounds, which tend to be thermally labile. [] This unexpected stability has sparked interest in understanding the factors contributing to its robust nature.

Q2: Has Cyclopentadienyl(triethylphosphine)copper(I) been used in the synthesis of any materials?

A3: Yes, Cyclopentadienyl(triethylphosphine)copper(I) is reported as a precursor in the Metalorganic Chemical Vapor Deposition (MOCVD) of CuGaS2, a semiconductor material. [] This marks the first successful epitaxial growth of CuGaS2 layers using MOCVD. [] The resulting CuGaS2 layers exhibit green photoluminescence at low temperatures, signifying their potential for optoelectronic applications. []

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